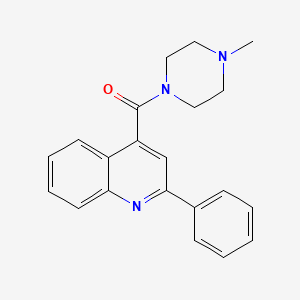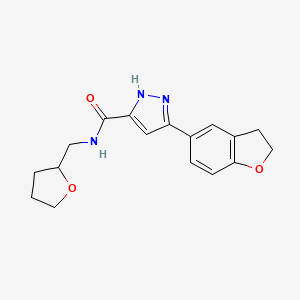
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a benzamide moiety linked to an octahydroquinolizine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the dimethyl groups. The benzamide moiety is then introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final step involves the attachment of the octahydroquinolizine structure, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
化学反応の分析
Types of Reactions
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the reduction of any reducible functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Reduced derivatives of the original compound
Substitution: Substituted benzamide derivatives
科学的研究の応用
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID: Similar pyrazole ring structure but with a propanoic acid moiety instead of a benzamide.
3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE: Features a carboxamide group instead of the benzamide and octahydroquinolizine structures.
Uniqueness
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE is unique due to its combination of a dimethyl-substituted pyrazole ring, a benzamide moiety, and an octahydroquinolizine structure. This unique combination of functional groups and structural elements contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C22H30N4O |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-(3,5-dimethylpyrazol-1-yl)benzamide |
InChI |
InChI=1S/C22H30N4O/c1-16-13-17(2)26(24-16)20-9-5-7-18(14-20)22(27)23-15-19-8-6-12-25-11-4-3-10-21(19)25/h5,7,9,13-14,19,21H,3-4,6,8,10-12,15H2,1-2H3,(H,23,27) |
InChIキー |
ICWXCUCEWKUKGI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(=O)NCC3CCCN4C3CCCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-alanine](/img/structure/B14956948.png)

![3,5-dimethyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14956958.png)
![3-(4-biphenylyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14956961.png)
![7-[(2-chlorobenzyl)oxy]-4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2H-chromen-2-one](/img/structure/B14956962.png)
![N-cyclopentyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14956970.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B14956983.png)

![1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide](/img/structure/B14956993.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide](/img/structure/B14957009.png)
![4-phenyl-1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B14957033.png)
![3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B14957041.png)
![N~5~-carbamoyl-N~2~-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14957050.png)
